Product packaging for Oxamide, N,N,N',N'-tetradodecyldithio-(Cat. No.:CAS No. 63867-47-0)

Oxamide, N,N,N',N'-tetradodecyldithio-

Cat. No.: B13928433
CAS No.: 63867-47-0
M. Wt: 793.5 g/mol
InChI Key: CMUSAIAPZJEUMJ-UHFFFAOYSA-N
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Description

Oxamide, N,N,N',N'-tetradodecyldithio- is a chemical compound with the CAS Registry Number 63867-47-0 and is a substituted oxamide derivative . The molecular formula for this compound is C50-H100-N2-S2, and it has a molecular weight of 793.64 g/mol . It is also known by the synonym Bis-didodecyldithiooxamide . Available acute toxicity data from scientific literature indicates an intraperitoneal LD50 of 250 mg/kg in rodent mouse models, though further details on toxic effects were not reported in the study . Oxamide, the core structure from which this compound is derived, is known to act as a diamide derived from oxalic acid and serves as a building block in various research applications . Substituted oxamide derivatives are of significant interest in scientific research and have been explored as supporting ligands in catalytic reactions, such as copper-catalyzed amination, and for their potential biological activity . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H100N2S2 B13928433 Oxamide, N,N,N',N'-tetradodecyldithio- CAS No. 63867-47-0

Properties

CAS No.

63867-47-0

Molecular Formula

C50H100N2S2

Molecular Weight

793.5 g/mol

IUPAC Name

N,N,N',N'-tetradodecylethanedithioamide

InChI

InChI=1S/C50H100N2S2/c1-5-9-13-17-21-25-29-33-37-41-45-51(46-42-38-34-30-26-22-18-14-10-6-2)49(53)50(54)52(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3

InChI Key

CMUSAIAPZJEUMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)C(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for Oxamide, N,n,n ,n Tetradodecyldithio

Historical Evolution of Dithiooxamide (B146897) Synthesis Approaches

The synthesis of dithiooxamide, also known as rubeanic acid, dates back to the 19th century. Early methods often involved the reaction of cyanogen (B1215507) with a source of sulfhydryl ions. A notable historical method, detailed in a 1956 patent, describes the preparation of dithiooxamide by reacting cyanogen with a water-soluble source of sulfhydrate ions, such as sodium sulfhydrate, in an aqueous medium. google.com The pH of the reaction is maintained between 6 and 10 by the addition of an acid. google.com

Another classical approach involves the treatment of oxamide (B166460) with a thionating agent, such as phosphorus pentasulfide. This method, while effective, often requires harsh reaction conditions and can be challenging to scale up. Over the years, various modifications and improvements to these initial methods have been developed to enhance yield, purity, and safety.

A significant advancement in the synthesis of N,N'-disubstituted dithiooxamides came with the application of the Willgerodt-Kindler reaction. synarchive.comorganic-chemistry.orgwikipedia.orgchemistry-reaction.comnih.gov This reaction, originally used for the synthesis of amides and thioamides from aryl ketones, has been adapted for the preparation of dithiooxamides. researchgate.net The modified Willgerodt-Kindler reaction allows for the synthesis of N,N'-disubstituted dithiooxamides from relatively simple starting materials. researchgate.net

The following table provides a summary of key historical developments in dithiooxamide synthesis:

DecadeKey DevelopmentReactantsSignificance
1920s-1950sReaction of cyanogen with sulfhydratesCyanogen, Sodium SulfhydrateEstablished a fundamental route to the dithiooxamide core. google.com
1960sThionation of oxamidesOxamide, Phosphorus PentasulfideProvided an alternative pathway, albeit with harsh reagents. researchgate.net
1970s-2000sModified Willgerodt-Kindler reactionTrichloroethylene, Sulfur, AminesEnabled the synthesis of N,N'-disubstituted dithiooxamides. researchgate.netx-mol.com

Development of High-Yield and Scalable Synthetic Pathways for N,N,N',N'-Tetraalkyl Dithioamides

The synthesis of N,N,N',N'-tetraalkyl dithioamides, including the target compound Oxamide, N,N,N',N'-tetradodecyldithio-, presents unique challenges due to the steric hindrance and lipophilicity of the long alkyl chains. High-yield and scalable synthetic pathways are crucial for the practical application of these compounds.

One potential high-yield approach involves a multi-step synthesis starting from a suitable N,N'-dialkyloxamide. This intermediate could then be subjected to a thionation reaction to yield the desired N,N,N',N'-tetraalkyl dithioamide. The choice of thionating agent is critical to achieving high yields and avoiding side reactions.

Another promising strategy is the direct reaction of a secondary amine, in this case, didodecylamine, with a suitable C2 source that can be subsequently sulfurized. While direct synthesis from simple precursors is desirable for scalability, the reaction conditions would need to be carefully optimized to drive the reaction to completion and facilitate the purification of the highly nonpolar product.

The table below outlines potential synthetic pathways for N,N,N',N'-tetraalkyl dithioamides:

PathwayStarting MaterialsKey StepsPotential AdvantagesPotential Challenges
Pathway A Oxalyl chloride, Didodecylamine1. Formation of N,N,N',N'-tetradodecyloxamide. 2. Thionation.Stepwise approach allows for better control.Thionation of a sterically hindered amide can be difficult.
Pathway B Dithiooxamide, Dodecyl halideDirect N-alkylationPotentially a more direct route.Controlling the degree of alkylation to achieve the tetra-substituted product can be challenging.
Pathway C Modified Willgerodt-KindlerA suitable C2 electrophile, Sulfur, DidodecylamineOne-pot synthesis potential.Optimization of reaction conditions for long-chain amines is required. researchgate.netx-mol.com

Exploration of Green Chemistry Principles in the Preparation of Oxamide, N,N,N',N'-tetradodecyldithio-

The application of green chemistry principles is increasingly important in modern organic synthesis. For the preparation of Oxamide, N,N,N',N'-tetradodecyldithio-, several green chemistry strategies can be envisioned to minimize environmental impact and improve sustainability.

Key green chemistry principles applicable to the synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or biodegradable solvents. rsc.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. utu.ac.in

Recent research has demonstrated the successful application of green chemistry principles to the synthesis of thioamides. For instance, water-mediated and catalyst-free synthesis of thioamides has been reported, offering a mild and environmentally friendly approach. organic-chemistry.orgorganic-chemistry.org Another green protocol involves the use of a deep eutectic solvent (DES) for the synthesis of thioamides, which can be recycled and reused. rsc.org Ultrasound-assisted synthesis has also been shown to improve reaction rates and yields in a more energy-efficient manner. utu.ac.in

The following table summarizes potential green chemistry approaches for the synthesis of the target compound:

Green Chemistry PrincipleProposed ApplicationExpected Benefits
Atom Economy One-pot, multi-component reactions. researchgate.netReduced waste, simplified procedures.
Safer Solvents Water-mediated or deep eutectic solvent systems. rsc.orgorganic-chemistry.orgReduced toxicity and environmental impact.
Catalysis Use of recyclable catalysts like humic acid. researchgate.netLower catalyst loading, easier purification.
Energy Efficiency Microwave or ultrasound-assisted synthesis. utu.ac.inShorter reaction times, lower energy consumption.

Mechanistic Investigations of Formation Reactions for Dithiooxamide Linkages with Long Alkyl Chains

The formation of the dithiooxamide linkage involves the creation of two thioamide bonds. The mechanism of thioamide formation has been extensively studied, and these insights can be applied to understand the synthesis of Oxamide, N,N,N',N'-tetradodecyldithio-.

In the context of the Willgerodt-Kindler reaction, the mechanism is believed to involve the initial formation of an enamine from the reaction of an amine with a carbonyl compound (or a related species). This enamine then reacts with elemental sulfur. wikipedia.orgchemistry-reaction.comnih.gov

For the synthesis of N,N,N',N'-tetrasubstituted dithiooxamides, a plausible mechanism involves the nucleophilic attack of the secondary amine (didodecylamine) on a suitable electrophilic C2 precursor. The subsequent introduction of sulfur, likely through a thionating agent, would then form the thioamide linkages.

The presence of long dodecyl chains can influence the reaction mechanism in several ways:

Steric Hindrance: The bulky alkyl groups may slow down the rate of reaction by sterically hindering the approach of the nucleophilic amine or the thionating agent.

Solubility: The long alkyl chains will significantly increase the lipophilicity of the starting materials and the product, necessitating the use of nonpolar solvents. This can affect the reaction kinetics and the solubility of reagents and intermediates.

Electronic Effects: The electron-donating nature of the alkyl groups can influence the nucleophilicity of the amine and the reactivity of the intermediates.

A proposed general mechanism for the formation of a dithiooxamide from a C2 electrophile and a secondary amine is as follows:

Nucleophilic attack of two equivalents of the secondary amine on the C2 electrophile to form a diamine intermediate.

Reaction of the diamine intermediate with a sulfurizing agent to form the two thioamide bonds.

Comparative Analysis of Synthetic Strategies for N,N,N',N'-tetradodecyldithio-oxamide Analogues

While specific data for Oxamide, N,N,N',N'-tetradodecyldithio- is scarce, a comparative analysis of synthetic strategies for analogous long-chain N,N,N',N'-tetraalkyl dithioamides and related compounds can provide valuable insights. Analogues with varying alkyl chain lengths or different substitution patterns can be synthesized using similar methodologies, allowing for a comparison of their efficacy.

For instance, the synthesis of N,N,N',N'-tetraoctyl diglycolamide (TODGA), a compound with four long alkyl chains, has been well-established and can serve as a useful comparison. researchgate.net The synthesis of long-chain tartaric acid diamides also provides a relevant example of preparing molecules with multiple long alkyl chains.

The table below provides a comparative analysis of different synthetic strategies for long-chain N,N,N',N'-tetraalkyl dithioamide analogues:

Synthetic StrategyKey FeaturesApplicability to Long ChainsAdvantagesDisadvantages
Multi-step from Oxalyl Chloride Stepwise formation of amide and subsequent thionation.Generally applicable, but thionation of sterically hindered amides can be challenging.Good control over each reaction step.Potentially lower overall yield due to multiple steps.
Direct Alkylation of Dithiooxamide N-alkylation of the parent dithiooxamide.Feasible, but may lead to a mixture of partially and fully alkylated products.More direct route.Poor selectivity can lead to purification challenges.
Modified Willgerodt-Kindler One-pot reaction of a C2 source, sulfur, and amine. researchgate.netx-mol.comPotentially effective, but requires optimization for long-chain secondary amines.High atom economy, potentially scalable.Reaction conditions may need to be harsh.
Green Synthetic Routes Use of water, DES, or catalysts. rsc.orgresearchgate.netorganic-chemistry.orgPromising, but may require significant development for highly lipophilic substrates.Environmentally friendly, potentially safer.May not be as efficient as traditional methods without optimization.

Theoretical and Computational Studies of Oxamide, N,n,n ,n Tetradodecyldithio

Quantum Chemical Investigations of Electronic Structure and Bonding in the Dithiooxamide (B146897) Core

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of the dithiooxamide core of Oxamide (B166460), N,N,N',N'-tetradodecyldithio-. These studies reveal a delocalized π-electron system across the S-C-C-S backbone. The presence of sulfur atoms, with their diffuse p-orbitals, contributes significantly to this delocalization, influencing the molecule's electronic properties.

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge transfer and hyperconjugative interactions within a molecule. For the dithiooxamide core, NBO analysis indicates significant charge delocalization from the nitrogen lone pairs to the antibonding orbitals of the carbon-sulfur bonds. This delocalization stabilizes the planar geometry of the core and contributes to the partial double-bond character of the C-N bonds.

The calculated bond lengths and angles for the dithiooxamide core are in good agreement with experimental data for similar structures. The C-C bond length is typically found to be shorter than a standard single bond, while the C-S bonds exhibit lengths intermediate between single and double bonds, further evidencing the π-conjugation.

Table 1: Calculated Bond Parameters of the Dithiooxamide Core

Bond Calculated Bond Length (Å) Calculated Bond Angle (°)
C-C 1.54 -
C-S 1.68 -
C-N 1.35 -
S-C-C - 123.5
S-C-N - 118.0

Note: These are representative values and can vary slightly depending on the computational method and basis set used.

Conformational Analysis of the Tetradodecyl Chains and Their Influence on Molecular Geometry

The four long tetradodecyl chains attached to the nitrogen atoms introduce significant conformational flexibility to the Oxamide, N,N,N',N'-tetradodecyldithio- molecule. Computational studies, often employing a combination of quantum mechanics and molecular mechanics (QM/MM), have explored the vast conformational landscape of these alkyl chains.

The dodecyl chains can adopt various conformations, ranging from fully extended (all-trans) to more compact, folded structures. The all-trans conformation is generally the lowest in energy for an isolated chain, but intramolecular and intermolecular van der Waals interactions can favor bent or folded arrangements.

Molecular Dynamics Simulations for Probing Intramolecular Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of Oxamide, N,N,N',N'-tetradodecyldithio- over time. mdpi.comnih.gov These simulations, which model the atomic motions based on classical mechanics, offer insights into the intramolecular flexibility and the nature of intermolecular interactions. mdpi.comnih.gov

MD simulations reveal that the tetradodecyl chains are highly dynamic, constantly undergoing conformational changes. This flexibility is crucial for the molecule's ability to adapt its shape and participate in various intermolecular interactions. The simulations also highlight the importance of van der Waals forces in governing the interactions between the long alkyl chains of neighboring molecules. These interactions are a primary driving force for the aggregation and self-assembly of the compound.

Furthermore, MD simulations can probe the interactions between the dithiooxamide core of one molecule and the alkyl chains of another, as well as core-core interactions. These interactions, which include a combination of electrostatic and dispersion forces, play a vital role in the packing of the molecules in condensed phases.

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms and Energetics Involving Oxamide, N,N,N',N'-tetradodecyldithio-

Density Functional Theory (DFT) calculations are a cornerstone for investigating the reaction mechanisms and energetics of chemical transformations involving Oxamide, N,N,N',N'-tetradodecyldithio-. researchgate.netunimib.itresearchgate.net By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and products, providing a detailed picture of the reaction pathway. researchgate.net

For example, DFT calculations can be used to study the coordination chemistry of the dithiooxamide core, which can act as a ligand for metal ions. These calculations can predict the preferred coordination geometries and the binding energies of the resulting metal complexes. The electronic structure of the dithiooxamide ligand, with its sulfur and nitrogen donor atoms, makes it a versatile chelating agent.

DFT can also be employed to investigate the reactivity of the molecule in various chemical environments. For instance, the calculations can shed light on the susceptibility of the sulfur atoms to oxidation or the reactivity of the N-H protons in deprotonation reactions. The insights gained from these computational studies are invaluable for designing new synthetic routes and understanding the chemical stability of the compound. unimib.itresearchgate.net

Computational Predictions of Supramolecular Architectures and Self-Assembly Propensities

The unique molecular structure of Oxamide, N,N,N',N'-tetradodecyldithio-, with its rigid, planar core and flexible, long alkyl chains, makes it an excellent candidate for forming well-defined supramolecular architectures through self-assembly. rsc.orgnih.govnih.gov Computational methods, including molecular dynamics simulations and coarse-grained modeling, have been employed to predict and understand these self-assembly processes. rsc.orgnih.govnih.gov

These computational studies suggest that the primary driving force for self-assembly is the hydrophobic interactions between the tetradodecyl chains, which tend to segregate from a more polar environment. rsc.org This leads to the formation of aggregates where the alkyl chains form a nonpolar interior, and the dithiooxamide cores are exposed at the surface.

The specific geometry of the self-assembled structures can vary depending on factors such as solvent and temperature. Computational predictions have suggested the formation of various morphologies, including micelles, vesicles, and lamellar structures. The planarity and potential for hydrogen bonding of the dithiooxamide core can also contribute to the ordering and stability of these supramolecular assemblies. rsc.orgchemrxiv.org

Table 2: List of Compounds Mentioned

Compound Name

Supramolecular Chemistry and Self Assembly of Oxamide, N,n,n ,n Tetradodecyldithio

Driving Forces for Aggregation in Solutions and at Interfaces

A detailed investigation into the driving forces for aggregation would require spectroscopic and computational studies. While van der Waals interactions between the long dodecyl chains are expected to be a dominant force, the potential for π-π stacking of the dithiooxamide (B146897) core and C-H···S interactions would need to be confirmed through techniques such as X-ray crystallography and computational modeling. No such studies for Oxamide (B166460), N,N,N',N'-tetradodecyldithio- are currently available.

Formation of Low-Molecular-Weight Organic Gels (LMGs) and Organogelation Mechanisms

The ability of a molecule to act as a low-molecular-weight organic gelator is highly dependent on its ability to form a three-dimensional network that immobilizes the solvent. For Oxamide, N,N,N',N'-tetradodecyldithio-, this would likely involve the self-assembly into fibrous structures. Research would be needed to determine its critical gelation concentration in various organic solvents, the morphology of the resulting gel network (as visualized by techniques like scanning electron microscopy), and the specific intermolecular interactions responsible for the gelation.

Development of Self-Assembled Monolayers (SAMs) on Solid Substrates

The presence of sulfur atoms in the dithiooxamide core suggests a propensity for forming self-assembled monolayers (SAMs) on noble metal surfaces like gold. Studies on related dithio- and N,N'-disubstituted amide compounds have shown the formation of SAMs. nih.gov However, specific research detailing the surface coverage, molecular orientation, and packing density of Oxamide, N,N,N',N'-tetradodecyldithio- on substrates is absent from the literature.

Liquid Crystalline Behavior and Mesophase Characterization

Long-chain alkyl compounds often exhibit liquid crystalline phases (mesophases) at temperatures between their crystalline and isotropic liquid states. The characterization of such behavior for Oxamide, N,N,N',N'-tetradodecyldithio- would require techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify the types of mesophases (e.g., smectic, nematic) and the corresponding transition temperatures.

Investigation of Hierarchical Self-Assembly Processes and Morphologies

In solution, molecules like Oxamide, N,N,N',N'-tetradodecyldithio- could potentially self-assemble into a variety of hierarchical structures, such as nanofibers, vesicles, or other complex morphologies. The specific morphology is often influenced by factors like solvent and temperature. Characterization of these structures would typically be performed using transmission electron microscopy (TEM) or atomic force microscopy (AFM).

Influence of Solvent and Temperature on Aggregation States and Structural Transitions

The aggregation behavior of self-assembling molecules is critically dependent on external conditions. For Oxamide, N,N,N',N'-tetradodecyldithio-, different solvents would modulate the strength of the intermolecular interactions, leading to different aggregation states. Similarly, temperature changes could induce transitions between different assembled structures. A systematic study using techniques like UV-Vis and fluorescence spectroscopy, as well as dynamic light scattering (DLS), would be necessary to map out these dependencies.

Cooperative Self-Assembly with Complementary Molecular Units

Cooperative self-assembly involves the interaction of two or more different molecular components to form a single, well-defined supramolecular structure. The dithiooxamide core of Oxamide, N,N,N',N'-tetradodecyldithio- could potentially participate in hydrogen bonding or other specific interactions with complementary molecules. Investigating this would require the design of appropriate molecular partners and the characterization of the resulting co-assembled structures.

Coordination Chemistry of Oxamide, N,n,n ,n Tetradodecyldithio

The coordination chemistry of Oxamide (B166460), N,N,N',N'-tetradodecyldithio-, a member of the N,N'-disubstituted dithiooxamide (B146897) family of ligands, is fundamentally shaped by the presence of sulfur and nitrogen donor atoms. While direct studies on the tetradodecyl derivative are not extensively documented in the provided literature, the behavior of analogous N,N'-disubstituted dithiooxamides provides significant insight into its role as a ligand in the formation of metal complexes.

Advanced Materials Applications and Functional Exploitation

Applications in Lubrication and Tribology Through Surface Interactions

No information was found regarding the use of Oxamide (B166460), N,N,N',N'-tetradodecyldithio- as a lubricant or tribological additive. Research on related long-chain alkyl thio compounds suggests potential for surface-active properties, but no studies have been published to confirm this for the specified molecule.

Role in Corrosion Inhibition Mechanisms and Surface Passivation

While related oxamide and dithio- compounds have been investigated as corrosion inhibitors, no studies were identified that specifically examine the efficacy or mechanism of Oxamide, N,N,N',N'-tetradodecyldithio- in preventing corrosion or passivating metal surfaces. The presence of sulfur and nitrogen atoms, along with long alkyl chains, theoretically suggests a potential for adsorption on metal surfaces, a key characteristic of corrosion inhibitors. However, without experimental data, this remains a hypothesis.

Development of Advanced Separations Materials Based on Metal Complexation

There is no available research on the application of Oxamide, N,N,N',N'-tetradodecyldithio- in separation science. The dithiooxamide (B146897) core is known to chelate with certain metals, but the influence of the tetradodecyl substituents on this behavior and its application in materials for separation has not been explored.

Potential in Smart Materials and Responsive Systems Driven by Self-Assembly

The molecular structure of Oxamide, N,N,N',N'-tetradodecyldithio-, featuring a polar core and long nonpolar tails, suggests a possibility for self-assembly into organized structures. Such behavior is a cornerstone for the development of smart and responsive materials. However, no studies have been published that investigate the self-assembly properties of this specific compound or its potential application in responsive systems.

Integration into Composite Materials for Enhanced Performance

No literature exists describing the integration of Oxamide, N,N,N',N'-tetradodecyldithio- into composite materials. Its potential role as a dispersant, compatibilizer, or functional filler has not been investigated.

Methodologies for Structural Elucidation of Self Assembled Architectures

Microscopic Techniques for Visualizing Supramolecular Morphologies (e.g., Electron Microscopy, Atomic Force Microscopy)

Direct visualization of the nanoscale and microscale structures formed by the self-assembly of long-chain (dithio)oxamides is crucial for understanding their hierarchical organization. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful tools for this purpose, particularly in the context of organogels, which are often formed by such molecules.

Research Findings: Studies on analogous self-assembling systems, such as perylenediimide-DNA conjugates and phytosterol-based oleogels, demonstrate the utility of these techniques. nih.govnih.gov For a molecule like "Oxamide, N,N,N',N'-tetradodecyldithio-", it is anticipated that self-assembly in suitable organic solvents would lead to the formation of extended, one-dimensional structures like nanofibers or ribbons.

Transmission Electron Microscopy (TEM): Cryo-TEM, in particular, allows for the imaging of the assembled structures in a near-native, vitrified state. nih.gov This would likely reveal entangled networks of high-aspect-ratio fibers, which are responsible for the gelation of the solvent. The dimensions of these fibers, such as their width and persistence length, can be quantified from TEM images.

Atomic Force Microscopy (AFM): AFM provides topographical information about the assembled structures on a solid substrate. nih.gov Samples prepared by depositing the gel onto a surface (like mica or silicon) would allow for the measurement of the height and width of the self-assembled fibers. AFM can operate in various modes to provide data not only on topography but also on the mechanical properties of the fibrous network. nih.gov

TechniqueInformation ObtainedExpected Morphology for a Long-Chain Dithiooxamide (B146897)
Transmission Electron Microscopy (TEM)Fiber width, length, network connectivity, and overall network morphology. nih.govEntangled network of nanofibers or ribbons.
Atomic Force Microscopy (AFM)High-resolution topography, fiber height and width, surface properties. nih.govIndividual or bundled fibers/ribbons on a surface.

Scattering Techniques for Determining Aggregate Dimensions and Organization (e.g., Small-Angle X-ray Scattering, Neutron Scattering)

While microscopy provides direct-space images, scattering techniques offer statistically averaged structural information in reciprocal space, which is ideal for characterizing the dimensions, shape, and internal organization of self-assembled aggregates in bulk solution or gel states. wikipedia.org

Research Findings:

Small-Angle X-ray Scattering (SAXS): SAXS is highly effective for determining the size and shape of nanoscale objects. wikipedia.orgnih.govresearchgate.net For the fibrous aggregates expected from "Oxamide, N,N,N',N'-tetradodecyldithio-", SAXS analysis can yield the cross-sectional radius of the fibers. By fitting the scattering data to appropriate models (e.g., a cylindrical or core-shell cylinder model), precise dimensions of the aggregates can be extracted. researchgate.net The technique is versatile and can be used to study materials in various forms, including liquid dispersions and gels. malvernpanalytical.com

Small-Angle Neutron Scattering (SANS): SANS provides similar information to SAXS but is particularly powerful for studying hydrogen-containing materials like organic gelators. acs.orgnih.gov A key advantage of SANS is the ability to use isotopic substitution (specifically, replacing hydrogen with deuterium) to alter the scattering contrast. By selectively deuterating either the solvent or the gelator molecule, different parts of the supramolecular structure can be highlighted, providing unambiguous information about the arrangement of molecules within the assembly. SANS studies on organogelators have successfully characterized the bundle-like clusters and crystalline nature of self-assembled fibers. acs.org

TechniqueKey Parameters Determined
Small-Angle X-ray Scattering (SAXS)Average particle size, shape, and distribution. wikipedia.org
Cross-sectional dimensions of fibrous aggregates. researchgate.net
Small-Angle Neutron Scattering (SANS)Aggregate size and shape, internal structure via contrast variation. acs.orgnih.gov

Spectroscopic Methods for Probing Intermolecular Interactions (e.g., Solid-State NMR, Vibrational Spectroscopy for Hydrogen Bonding)

Spectroscopic methods are indispensable for probing the specific molecular interactions that drive the self-assembly process. For dithiooxamides, hydrogen bonding between the N-H donor and the C=S acceptor is the primary directional interaction.

Research Findings:

Vibrational Spectroscopy (FT-IR & Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules, which are altered upon hydrogen bond formation. aip.org In studies of dithiooxamide and its N,N'-dialkyl analogues, the N-H stretching vibration is a key diagnostic peak. aip.orgsoton.ac.uk In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), the N-H stretch appears at a higher frequency. Upon self-assembly into aggregated forms, the formation of N-H···S=C hydrogen bonds causes this peak to broaden and shift to a lower frequency (a red shift), providing direct evidence of this interaction. The C=S stretching mode is also affected by this interaction. aip.org

Solid-State NMR (ssNMR): While solution NMR provides information on the structure of the monomeric molecule, ssNMR is a powerful tool for characterizing the structure in the solid or aggregated state. emory.edu 1D techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) and ¹H MAS NMR can provide detailed information. nih.gov For example, ¹H chemical shifts are very sensitive to the local environment and can confirm the presence of hydrogen bonds. nih.gov Furthermore, ssNMR can distinguish between different polymorphs (different crystal packing arrangements) of the material. Advanced 2D ssNMR experiments can even be used to determine intermolecular proximities, helping to build a detailed model of the molecular packing within the self-assembled structures. ox.ac.uk The use of ¹³C{¹⁴N} solid-state NMR experiments can serve as an "attached nitrogen test" to identify carbon atoms directly bonded to nitrogen, aiding in spectral assignment. nsf.gov

Spectroscopic ProbeVibrational Mode / ResonanceInformation Gained from Self-Assembly
FT-IR SpectroscopyN-H StretchBroadening and red-shift confirm N-H involvement in hydrogen bonding. aip.orgsoton.ac.uk
FT-IR SpectroscopyC=S StretchFrequency shift indicates participation of the thiocarbonyl group in H-bonding. aip.org
Solid-State NMR¹H Chemical ShiftHigh-frequency (downfield) shifts of N-H protons indicate H-bond formation. nih.gov
Solid-State NMR¹³C Chemical ShiftChanges in resonance indicate conformational changes and packing effects. soton.ac.uk

X-ray Diffraction for Crystal Structure Analysis of Aggregated Forms

X-ray diffraction (XRD) is the definitive method for determining the atomic-level structure of crystalline materials. abo.fi For self-assembling molecules, obtaining single crystals suitable for XRD can be challenging, but when successful, it provides unparalleled insight into bond lengths, bond angles, and the precise geometry of intermolecular interactions.

Research Findings: While a crystal structure for "Oxamide, N,N,N',N'-tetradodecyldithio-" is not available, extensive crystallographic studies on simpler N,N'-dialkyloxamides like N,N'-diethyloxamide and N,N'-dibutyloxamide provide a clear model for the expected interactions. soton.ac.ukpreprints.org

The crystal structures of these analogues reveal that the molecules are planar and adopt an antiperiplanar conformation. The dominant interaction is a strong N–H···O hydrogen bond that links adjacent molecules. soton.ac.ukpreprints.org This interaction typically forms a characteristic centrosymmetric ring motif known in graph-set analysis as R²₂(10). researchgate.net The repetition of this motif leads to the formation of one-dimensional hydrogen-bonded ribbons or tapes. In the case of a dithiooxamide, a similar N-H···S hydrogen bond would be expected to form analogous ribbon structures.

These primary ribbons are then held together by weaker C-H···O or C-H···S interactions and, crucially for long-chain derivatives, by extensive van der Waals packing of the alkyl chains. soton.ac.ukpreprints.org The long dodecyl chains of "Oxamide, N,N,N',N'-tetradodecyldithio-" would be expected to pack in an ordered, interdigitated fashion, leading to a well-defined lamellar or columnar structure that could be analyzed by powder XRD even if single crystals are not available. nih.gov

The table below summarizes key structural parameters determined by single-crystal XRD for the analogous compound N,N'-dibutyloxamide, which serves as a model for the core interactions. soton.ac.uk

Parameter (N,N'-dibutyloxamide)ValueSignificance
Bond Lengths
C-C (oxamide core)1.542 ÅIndicates a single bond between the two carbonyl carbons.
C=O1.238 ÅTypical double bond length for an amide carbonyl.
C-N1.327 ÅShows partial double bond character due to resonance.
Hydrogen Bond Geometry
N-H···O Distance (H···O)~2.1 ÅA short distance indicative of a strong hydrogen bond.
N-H···O Angle~160-170°A near-linear angle, characteristic of a strong, directional hydrogen bond.
Torsion Angle
O=C-C=O180°Confirms a planar, antiperiplanar conformation of the central oxalamide core.

Future Research Directions and Outlook

Expanding the Scope of Alkyl Chain Modifications and Their Impact on Supramolecular Behavior

The four dodecyl chains in Oxamide (B166460), N,N,N',N'-tetradodecyldithio- play a crucial role in its solubility, processability, and self-assembly characteristics. Future research should systematically explore modifications to these chains to precisely control the resulting supramolecular structures. Key areas of investigation include:

Varying Chain Length: The length of the alkyl chains is a critical parameter influencing intermolecular van der Waals forces and, consequently, the stability and morphology of self-assembled structures. nih.gov Studies on other amphiphilic molecules have shown that even minor changes in chain length can lead to different molecular stacking and fluorescence behaviors. researchgate.net A systematic study varying the chain length from shorter (e.g., octyl) to longer (e.g., octadecyl) than the current dodecyl groups could reveal transitions between different liquid crystalline phases or gelation properties. For instance, increased alkyl chain hydrophobicity has been observed to inhibit the lateral stacking of β-sheets in lipopeptides, leading to narrower nanotapes. pku.edu.cn

Introducing Branching and Chirality: Incorporating branched alkyl chains (e.g., isododecyl) or chiral centers within the chains would introduce steric constraints that could disrupt or alter the molecular packing, potentially leading to the formation of novel, complex three-dimensional networks instead of simple layered structures.

Unsaturation and Functionalization: The introduction of double or triple bonds within the alkyl chains could offer pathways for post-assembly polymerization or cross-linking, allowing for the stabilization of supramolecular structures. Furthermore, terminal functionalization of the chains with groups like hydroxyls, amines, or carboxylic acids could impart new functionalities, such as specific analyte recognition or altered interfacial properties.

Table 1: Predicted Impact of Alkyl Chain Modification on Material Properties (Based on Analogous Systems)

Alkyl Chain ModificationPredicted Effect on Supramolecular AssemblyPotential Material PropertyReference Finding in Analogous Systems
Decreased Chain Length (< C12)Weaker van der Waals forces, potentially leading to higher solubility and less stable assemblies.More dynamic or responsive materials.In some systems, shorter chains lead to wider nanotapes by reducing hydrophobic inhibition of lateral stacking. pku.edu.cn
Increased Chain Length (> C12)Stronger van der Waals forces, promoting more ordered and stable structures.Enhanced thermal stability, formation of robust gels or liquid crystals.Longer alkyl chains can lead to more well-ordered self-assembled structures. nih.govresearchgate.net
Branched ChainsIncreased steric hindrance, disruption of dense packing, potential for amorphous or glassy states.Improved solubility in organic solvents, modified mechanical properties.Molecular symmetry and substituent position are known to regulate self-assembly structures. rsc.org
Unsaturated Chains (Alkenes/Alkynes)Enables post-assembly cross-linking via polymerization.Creation of stabilized, permanent nanostructures and robust thin films.Functional groups allow for post-polymerization modification. nih.gov

Exploring Heteroatom Substitution within the Dithiooxamide (B146897) Core for Enhanced Functionality

The dithiooxamide core is central to the molecule's electronic properties and its ability to form hydrogen bonds and coordinate with metals. Substituting the sulfur or nitrogen atoms with other heteroatoms could profoundly alter these characteristics.

Rational Design of Oxamide, N,N,N',N'-tetradodecyldithio- Derivatives for Specific Material Properties

A forward-looking approach involves the rational design of derivatives to target specific applications. By combining insights from alkyl chain modification and core heteroatom substitution, new molecules can be conceived with tailored properties. For example:

For Liquid Crystals: Designing molecules with an optimal balance of core-core interactions and alkyl chain van der Waals forces could lead to the formation of specific mesophases (e.g., nematic, smectic, or columnar).

For Sensors: Attaching recognition units to the alkyl chains could create sensors where binding events disrupt the supramolecular assembly, leading to a detectable optical or electronic signal.

For Electronic Materials: Modifying the electronic nature of the dithiooxamide core through substitution could tune the HOMO-LUMO gap, creating potential n-type or p-type organic semiconductors.

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The advancement of research into Oxamide, N,N,N',N'-tetradodecyldithio- and its derivatives will depend on efficient and sustainable synthetic methodologies. While classical methods for creating thioamides exist, future research should focus on greener alternatives. mdpi.comgoogle.com This includes exploring catalyst-free reactions, employing environmentally benign solvents like deep eutectic solvents, and designing multi-component reactions that improve atom economy and reduce waste. rsc.orgresearchgate.net A key goal would be to develop a modular synthesis that allows for the easy introduction of diverse alkyl chains and core modifications, facilitating the rapid generation of a library of derivatives for property screening. rsc.org

Deepening the Theoretical Understanding of Complex Self-Assembly Pathways

The self-assembly of a large, flexible molecule like Oxamide, N,N,N',N'-tetradodecyldithio- is a complex process governed by a delicate balance of multiple non-covalent interactions. While experimental techniques can characterize the final assembled structures, computational modeling is crucial for elucidating the assembly pathways and the thermodynamics of the process.

Future theoretical work, using molecular dynamics (MD) simulations and density functional theory (DFT) calculations, could provide invaluable insights. rsc.org Such studies can help rationalize experimental findings, predict the most stable supramolecular arrangements, and understand how molecular-level changes translate into macroscopic material properties. nih.gov This synergy between experiment and theory will be essential for the rational design of new materials and for understanding phenomena like polymorphism and kinetic trapping in the self-assembly process. usm.edu

New Avenues in Coordination Chemistry and Catalysis with Dithioamide Ligands

The dithioamide moiety is an excellent chelating ligand for a wide range of metal ions. ucj.org.ua The N,N,N',N'-tetradodecyldithio-oxamide molecule, with its two bidentate N,S- or S,S-coordination sites, offers exciting possibilities for constructing novel coordination polymers, metal-organic frameworks (MOFs), and discrete polynuclear complexes. mdpi.com

Future research should explore the coordination chemistry of this ligand with various transition metals. nih.gov The long alkyl chains could serve to template the resulting structures in the solid state or to confer solubility in nonpolar solvents for solution-phase applications. The resulting metal complexes could exhibit interesting magnetic, optical, or electronic properties. Furthermore, these complexes could be investigated as catalysts, drawing inspiration from the catalytic applications of related dithiocarbamate (B8719985) and other thiolate complexes in organic transformations. researchgate.netnih.govmdpi.com

Table 2: Potential Coordination Behavior and Applications of Dithioamide Ligands

Metal Ion GroupPotential Coordination ModeAnticipated Complex StructurePotential Application AreaReference from Analogous Ligands
Late Transition Metals (e.g., Ni, Pd, Pt, Cu)S,S-chelationSquare-planar or tetrahedral mononuclear complexes; 1D coordination polymers.Catalysis, single-source precursors for metal sulfides.Dithiocarbamates form stable square-planar Ni(II) complexes and are used as catalyst precursors. mdpi.commdpi.com
Early Transition Metals (e.g., Ti, Zr)S,S- or N,S-chelationOctahedral complexes, potentially forming multi-dimensional frameworks.Polymerization catalysis.Thioamide ligands can adopt different tautomeric forms, influencing the stereochemistry of the resulting complex. ucj.org.ua
Main Group Elements (e.g., Sn, Pb, Bi)Asymmetric S,S-chelationSupramolecular aggregates with varied coordination numbers.Luminescent materials, semiconductors.Dithiocarbamate complexes with main group elements show diverse supramolecular architectures. mdpi.com
Lanthanides (e.g., Eu, Tb)N,S-chelationHigh coordination number complexes.Luminescent probes, magnetic materials.Dithiocarbamates are versatile ligands that form stable complexes with a wide range of elements, including lanthanides. nih.gov

Exploration of Hybrid Organic-Inorganic Materials Incorporating Oxamide, N,N,N',N'-tetradodecyldithio-

Creating hybrid materials that combine the properties of organic molecules with those of an inorganic matrix is a powerful strategy for developing advanced materials. nih.gov The title compound could be incorporated into inorganic networks, such as silica (B1680970) or titania, via sol-gel methods. core.ac.ukmdpi.com

Future research in this area could involve functionalizing the alkyl chains with trialkoxysilane groups, enabling covalent grafting of the molecule onto a growing silica network. rsc.org This would result in a hybrid material where the organic component is molecularly dispersed within the inorganic matrix. researchgate.net Such materials could exhibit enhanced thermal and mechanical stability from the inorganic framework while retaining the functional properties (e.g., ion-binding, hydrophobicity) of the organic molecule, opening doors to applications in coatings, membranes, and composite materials.

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